2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide
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Overview
Description
2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 4-nitrobenzaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its hydrazone structure, which is known for various pharmacological activities.
Industry: Could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide would depend on its specific biological target. Generally, hydrazones can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group may also play a role in its biological activity, potentially through redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-nitrobenzylidene)-benzamide
- N-(4-Nitrobenzylidene)-2-chlorobenzohydrazide
- 4-Nitrobenzylidene-2-chlorobenzohydrazone
Uniqueness
2-Chloro-N-(4-nitro-benzylidene-hydrazinocarbonylmethyl)-benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both a chloro and a nitro group, along with the hydrazone linkage, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O4/c17-14-4-2-1-3-13(14)16(23)18-10-15(22)20-19-9-11-5-7-12(8-6-11)21(24)25/h1-9H,10H2,(H,18,23)(H,20,22)/b19-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEANVLEJANOKN-DJKKODMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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